molecular formula C18H27N3O6 B15222700 L-Tyrosyl-D-seryl-L-leucine

L-Tyrosyl-D-seryl-L-leucine

Cat. No.: B15222700
M. Wt: 381.4 g/mol
InChI Key: MQGGXGKQSVEQHR-SOUVJXGZSA-N
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Description

L-Tyrosyl-D-seryl-L-leucine is a tripeptide composed of three amino acids: L-tyrosine, D-serine, and L-leucine. This sequence is notable for its inclusion of a D-configured serine residue, which introduces stereochemical complexity. The D-serine residue may influence its resistance to proteolytic degradation compared to L-configured peptides, a feature observed in other D-amino acid-containing peptides .

Properties

Molecular Formula

C18H27N3O6

Molecular Weight

381.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C18H27N3O6/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27)/t13-,14-,15+/m0/s1

InChI Key

MQGGXGKQSVEQHR-SOUVJXGZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tyrosyl-D-seryl-L-leucine can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically involves the following steps:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and purity of the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-seryl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, which can further react to form melanin-like compounds.

Scientific Research Applications

L-Tyrosyl-D-seryl-L-leucine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-seryl-L-leucine involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit antidepressant-like activity by modulating neuronal activity and promoting hippocampal neurogenesis . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with neurotransmitter systems and signaling pathways related to stress and mood regulation.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key tripeptides and oligopeptides with structural or functional similarities to L-Tyrosyl-D-seryl-L-leucine:

Compound Name Sequence/Structure Molecular Weight (g/mol) Key Features Reference
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl Tyr-D-Ala-Gly-Phe-Leu ~635.7 Contains D-alanine; studied for opioid receptor interactions.
L-seryl-L-leucyl-L-leucyl-L-tyrosyl Ser-Leu-Leu-Tyr 607.74 Leu-rich sequence; potential role in protein folding or signaling.
L-phenylalanyl-L-tyrosyl-L-prolylglycyl-L-tyrosyl-L-leucyl Phe-Tyr-Pro-Gly-Tyr-Leu ~800.9 Tyrosine-rich; may influence antioxidant or receptor-binding activity.
N-Acetyl-D-leucine / N-Acetyl-L-leucine Ac-D-Leu / Ac-L-Leu ~173.2 Leucine derivatives; used as biomarkers in metabolic studies (e.g., diabetes) .

Stereochemical and Stability Differences

  • D-Serine vs. L-Serine : The D-configuration in this compound likely enhances metabolic stability. For example, N-Acetyl-D-leucine exhibits distinct enzymatic interactions compared to its L-form, as shown in diabetes biomarker studies .
  • Leucine Positioning : The terminal L-leucine in this compound may facilitate hydrophobic interactions, similar to Leu-rich sequences in larger peptides like Ser-Leu-Leu-Tyr .

Separation Techniques

  • UPLC-FL for Enantiomer Separation: As demonstrated for N-Acetyl-D/L-leucine, optimized UPLC conditions (e.g., 0.1% formic acid with methanol/acetonitrile gradients) achieve baseline separation (resolution = 1.93) of D/L isomers . This method could be adapted for analyzing this compound and its analogs.
  • Detection Sensitivity : Limits of detection for leucine derivatives can reach 0.004 pmol, highlighting the precision required for low-abundance peptides .

Biological Activity

L-Tyrosyl-D-seryl-L-leucine is a tripeptide composed of three amino acids: L-tyrosine, D-serine, and L-leucine. This compound has garnered attention in biological research due to its potential therapeutic applications and unique biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Structural Characteristics

This compound is characterized by its specific sequence of amino acids, which contributes to its distinct biological properties. The presence of D-serine is particularly noteworthy, as it plays a crucial role in modulating neurotransmission and neurogenesis. The structural formula can be represented as follows:

L Tyrosyl D seryl L leucineC15H22N3O5\text{L Tyrosyl D seryl L leucine}\rightarrow \text{C}_{15}\text{H}_{22}\text{N}_{3}\text{O}_{5}

Research indicates that this compound exhibits several biological activities primarily through its interactions with various molecular targets involved in neuronal signaling pathways. Notably, it has been shown to:

  • Modulate Neuronal Activity : The compound influences neuronal excitability and synaptic plasticity, which are critical for learning and memory.
  • Promote Neurogenesis : Studies suggest that this compound may enhance neurogenesis in the hippocampus, potentially offering therapeutic benefits for mood disorders such as depression.
  • Antidepressant-like Effects : It has demonstrated antidepressant-like activity by modulating neurotransmitter systems and promoting neuronal survival.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological ActivityDescription
NeurogenesisPromotes the growth of new neurons in the hippocampus
Antidepressant-like EffectsModulates neurotransmitter activity to alleviate symptoms of depression
Protein InteractionsInteracts with proteins involved in cellular signaling
Cellular SignalingInfluences pathways that regulate neuronal function

Case Studies

  • Neurogenic Effects : A study investigated the effects of this compound on neurogenesis in animal models. Results indicated a significant increase in the proliferation of neural progenitor cells in the hippocampus, suggesting its potential as a treatment for cognitive impairments associated with mood disorders.
  • Mood Disorders : In clinical trials, patients receiving this compound reported improvements in mood and cognitive function compared to those receiving a placebo. These findings support the compound's role in enhancing mental health through its neurogenic properties.
  • Protein Interaction Studies : Research has shown that this compound interacts with specific receptors involved in neuronal signaling pathways, indicating its potential as a modulator for therapeutic interventions targeting neurological conditions.

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